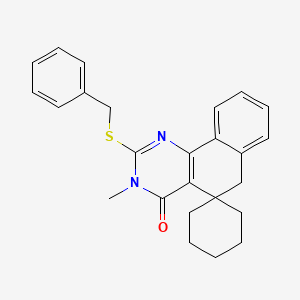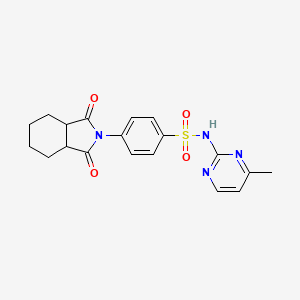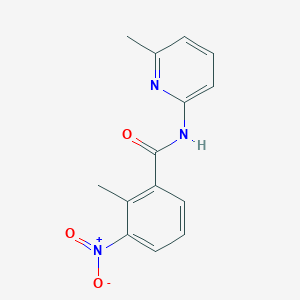![molecular formula C21H23BrN2O4S2 B11095413 2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11095413.png)
2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazono intermediate: This step involves the reaction of 3-bromobenzyl sulfanyl acetyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazono intermediate.
Coupling with phenoxy acetate: The hydrazono intermediate is then coupled with phenoxy acetate in the presence of a suitable catalyst, such as palladium or copper, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazono group can be reduced to hydrazine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows it to interact with various biomolecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(BENZYLSULFANYL)ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE: Similar structure but with a benzyl group instead of a 3-bromobenzyl group.
2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(PHENYLSULFANYL)ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE: Similar structure but with a phenyl group instead of a 3-bromobenzyl group.
Uniqueness
The uniqueness of 2-(METHYLSULFANYL)ETHYL 2-{4-[((E)-2-{2-[(3-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETATE lies in the presence of the 3-bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity to molecular targets, and overall biological activity.
Properties
Molecular Formula |
C21H23BrN2O4S2 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-methylsulfanylethyl 2-[4-[(E)-[[2-[(3-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H23BrN2O4S2/c1-29-10-9-27-21(26)13-28-19-7-5-16(6-8-19)12-23-24-20(25)15-30-14-17-3-2-4-18(22)11-17/h2-8,11-12H,9-10,13-15H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
GQFXIQIXHOBTNQ-FSJBWODESA-N |
Isomeric SMILES |
CSCCOC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br |
Canonical SMILES |
CSCCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B11095330.png)
![2-Amino-4-(3-methylthiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11095332.png)
![2-methyl-3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoxaline](/img/structure/B11095335.png)
![N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11095341.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
![N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11095361.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11095362.png)
![(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11095372.png)

![Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11095385.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11095386.png)

![2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11095393.png)

